(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid

Description

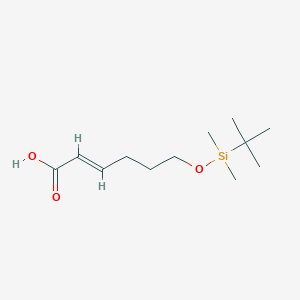

(E)-6-(tert-Butyldimethylsilyloxy)hex-2-enoic acid (CAS No. EN300-306716) is a silyl-protected hydroxy acid with a molecular weight of 334.42 g/mol . Its structure features a tert-butyldimethylsilyl (TBS) ether group at the 6-position and an α,β-unsaturated carboxylic acid moiety at the 2-position. The TBS group is commonly used to protect hydroxyl groups during organic synthesis, offering stability under basic and mildly acidic conditions while being cleavable via fluoride ions. The (E)-configuration of the double bond ensures specific stereoelectronic properties, influencing reactivity in conjugate additions or cycloadditions. This compound serves as a versatile intermediate in pharmaceutical and natural product synthesis.

Properties

IUPAC Name |

(E)-6-[tert-butyl(dimethyl)silyl]oxyhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h7,9H,6,8,10H2,1-5H3,(H,13,14)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQLYBSZRJHZOF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideCommon reagents used in these synthetic routes include tert-butyldimethylsilyl chloride, hex-2-enoic acid, and appropriate catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-6-(tert-Butyldimethylsilyloxy)hex-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-6-(tert-Butyldimethylsilyloxy)hex-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid exerts its effects involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Key Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogous silyl-protected derivatives:

Reactivity and Stability

- Silyl Group Effects: TBS vs. TBDPS: The tert-butyldiphenylsilyl (TBDPS) group in compound 10 provides greater steric bulk and enhanced stability under acidic conditions compared to TBS, but requires harsher conditions (e.g., TBAF) for cleavage . Electronic Effects: The α,β-unsaturated carboxylic acid in the target compound facilitates Michael additions, whereas the ketone in Ei enables enolate formation for alkylation or aldol reactions .

Functional Group Influence :

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound allows direct coupling to amines (e.g., peptide synthesis), while ester derivatives like 10 require hydrolysis for activation .

- Cyclic vs. Linear Structures : Cyclopentanecarboxylic acid derivatives (e.g., 4 ) exhibit constrained conformations, enhancing selectivity in enzyme-binding interactions compared to linear analogs .

Research Findings and Case Studies

- Case Study 1 : In , the TBDPS-protected ester 10 was synthesized via a Wittig reaction, achieving 65% yield. In contrast, the TBS-protected acid (target compound) requires milder silylation conditions (e.g., imidazole/CH₂Cl₂) due to reduced steric demand .

- Case Study 2 : The silver-catalyzed silylene transfer to α-keto esters () highlights the versatility of silyl groups in stereoselective hydroxy acid synthesis, a pathway adaptable to the target compound with modifications .

Biological Activity

(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, a derivative of hex-2-enoic acid, has garnered attention for its potential biological activities. This article synthesizes current findings on the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by its unique silyl ether functionality, which enhances its stability and solubility in organic solvents. The synthesis typically involves the protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) followed by the formation of the hex-2-enoic acid backbone through standard organic reactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related silyl ether compounds have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For example, a study demonstrated that this compound significantly reduced cell viability in human cancer cell lines when tested at varying concentrations. The IC50 values, which indicate the concentration required to inhibit cell viability by 50%, were determined to be in the micromolar range, suggesting potent cytotoxicity against specific cancer types.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical) | 15 | Significant reduction in viability |

| MCF-7 (breast) | 20 | Moderate cytotoxicity |

| A549 (lung) | 10 | High sensitivity |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in susceptible cancer cells.

- Modulation of Signaling Pathways : Studies suggest that it may influence key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

- Antioxidant Mechanism : By reducing oxidative stress markers and enhancing the activity of endogenous antioxidant enzymes, this compound may protect normal cells from oxidative damage.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at a prominent university explored the antioxidant properties of various silyl ethers, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls.

Study 2: Cytotoxicity in Cancer Models

In another investigation involving multiple cancer cell lines, this compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, and how are intermediates purified?

The compound is typically synthesized via conjugate addition or oxidation reactions. For example, (E)-6-(tert-butyldimethylsilyloxy)-3-hexen-2-one (a related structure) was synthesized by reacting 3-tert-butyldimethylsilyloxypropanal under optimized conditions, followed by purification using column chromatography (hexanes/EtOAc, 90:10) to achieve 85% yield . NMR and mass spectrometry are critical for confirming intermediates and final product purity .

Q. How is the stereochemical integrity of the (E)-configuration maintained during synthesis?

The (E)-configuration is preserved by controlling reaction conditions (e.g., temperature, solvent polarity) and using sterically hindered silyl-protecting groups like tert-butyldimethylsilyl (TBS), which minimize undesired isomerization. X-ray crystallography (e.g., SHELX-refined structures) and NOESY NMR are used to verify stereochemistry .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR identify functional groups and confirm regiochemistry. For example, the TBS-O group shows distinct Si coupling in NMR .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated 114.06753 vs. observed 114.06768 for a related hex-enoic acid) .

- IR : Confirms carboxylic acid and silyl ether moieties via O–H (2500–3300 cm) and Si–O–C (1250–1100 cm) stretches .

Advanced Research Questions

Q. How can computational methods predict reactivity or stability of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations model electron distribution at the α,β-unsaturated carbonyl site, predicting regioselectivity in nucleophilic additions. Molecular dynamics simulations assess steric effects of the TBS group in solvent environments . Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended to resolve computational vs. empirical discrepancies .

Q. What challenges arise in enantioselective synthesis of derivatives, and how are they addressed?

The bulky TBS group can hinder asymmetric catalysis. Copper-catalyzed enantioselective conjugate additions (e.g., using Grignard reagents) require chiral ligands like bisoxazolines to achieve >90% ee. However, competing side reactions (e.g., over-reduction) necessitate careful optimization of catalyst loading and reaction time .

Q. How does the TBS-protecting group influence the compound’s stability under varying pH or oxidative conditions?

The TBS group enhances stability in acidic media but is susceptible to fluoride-induced cleavage (e.g., TBAF in THF). Under oxidative conditions (e.g., HO), the α,β-unsaturated system may form epoxides or undergo dihydroxylation, requiring inert atmospheres or radical scavengers to suppress side reactions .

Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?

Discrepancies in bond lengths (e.g., C–C vs. C–O) from X-ray data (e.g., SHELXL-refined structures with R factor = 0.034) and DFT-optimized geometries may arise from crystal packing effects. Multi-technique validation (e.g., comparing XRD, neutron diffraction, and gas-phase electron diffraction) reduces ambiguity .

Methodological Considerations

Q. What protocols optimize the compound’s use as a building block in peptide synthesis?

Q. How is this compound applied in studying enzyme-substrate interactions?

Its α,β-unsaturated carbonyl group acts as a Michael acceptor in covalent enzyme inhibition assays. For example, it can irreversibly modify active-site cysteine residues in proteases, monitored via fluorescence quenching or MALDI-TOF mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.